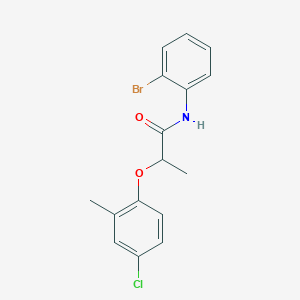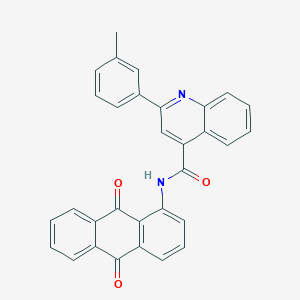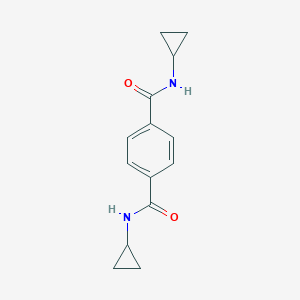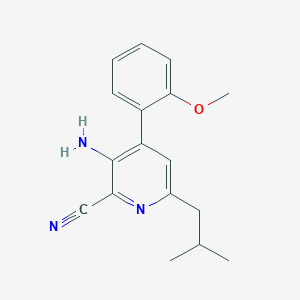METHANONE](/img/structure/B443599.png)
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE typically involves the following steps:
Bromination: The starting material, 4-methoxybenzyl, is brominated using bromine or a brominating agent to introduce the bromo group at the 3-position.
Piperazine Coupling: The brominated intermediate is then reacted with piperazine under basic conditions to form the piperazine derivative.
Nitrobenzoylation: Finally, the piperazine derivative is acylated with 4-nitrobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 3-Bromo-4-methoxybenzaldehyde or 3-Bromo-4-methoxybenzoic acid.
Reduction: 1-(3-Bromo-4-methoxybenzyl)-4-(4-aminobenzoyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE depends on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-methoxybenzyl)-4-(4-aminobenzoyl)piperazine: Similar structure but with an amino group instead of a nitro group.
1-(3-Bromo-4-methoxybenzyl)-4-(4-chlorobenzoyl)piperazine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE is unique due to the presence of both a bromo and a nitro group, which can impart distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C19H20BrN3O4 |
|---|---|
Molecular Weight |
434.3g/mol |
IUPAC Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H20BrN3O4/c1-27-18-7-2-14(12-17(18)20)13-21-8-10-22(11-9-21)19(24)15-3-5-16(6-4-15)23(25)26/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
GUPMKIOWUHBUFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B443519.png)
![Propyl 2-[(4-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443520.png)
![N,N'-(benzene-1,3-diyldimethanediyl)bis[2-(5-methylfuran-2-yl)quinoline-4-carboxamide]](/img/structure/B443521.png)

![3-(2-thienyl)-N-(3-{[3-(2-thienyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B443527.png)
![2-[4-(5-Acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-bromo-6-methoxyphenoxy]acetamide](/img/structure/B443529.png)
![N-cyclohexyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B443530.png)
![1-{4-[(2-Chlorophenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B443531.png)
![Methyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443532.png)

![5-[(4-tert-butylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide](/img/structure/B443536.png)


